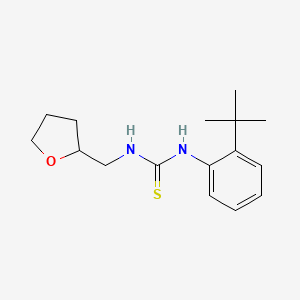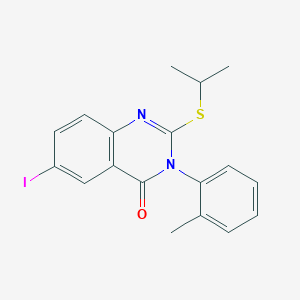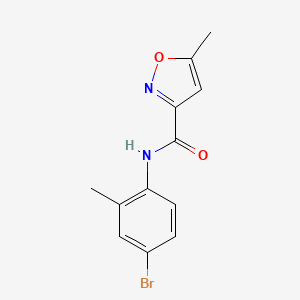
N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
Descripción general
Descripción
N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as TBFMTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, particularly in medicinal and agricultural research.
Aplicaciones Científicas De Investigación
N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been studied for its potential applications in various scientific fields. In medicinal research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the formation of amyloid-beta plaques in the brain. In agricultural research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been studied as a potential herbicide due to its ability to inhibit the growth of certain weed species.
Mecanismo De Acción
N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. In anti-inflammatory research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. In Alzheimer's disease research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the formation of amyloid-beta plaques by binding to beta-secretase, an enzyme involved in the production of amyloid-beta.
Biochemical and Physiological Effects
N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have various biochemical and physiological effects in vitro and in vivo. In anti-inflammatory research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In Alzheimer's disease research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to reduce the accumulation of amyloid-beta plaques in the brain. In agricultural research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the growth of certain weed species by disrupting their cell division and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea's limited availability and high cost can be a limitation for some experiments. Additionally, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea's mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea research. In medicinal research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea's anti-inflammatory and anti-cancer properties could be further investigated to develop new treatments for these diseases. In Alzheimer's disease research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea's ability to inhibit the formation of amyloid-beta plaques could be further studied to develop new therapies for the disease. In agricultural research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea's potential as a herbicide could be further investigated to develop new weed control strategies.
Propiedades
IUPAC Name |
1-(2-tert-butylphenyl)-3-(oxolan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-16(2,3)13-8-4-5-9-14(13)18-15(20)17-11-12-7-6-10-19-12/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTKISDLWPLQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=S)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Tert-butylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4650766.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4650772.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4650790.png)
![ethyl 2-[(2-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4650797.png)

![3-methyl-5-[4-(4-nitrophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4650809.png)
![4-{[(4-bromo-2-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B4650817.png)


![5-(2-chlorobenzylidene)-3-[4-(4-methyl-1-piperazinyl)-3-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4650831.png)
![N-{2-(2,4-dichlorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-2-furamide](/img/structure/B4650834.png)

![methyl 2-[({4-[(5-chloro-2-thienyl)methyl]-1-piperazinyl}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4650855.png)
![N-{4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B4650863.png)